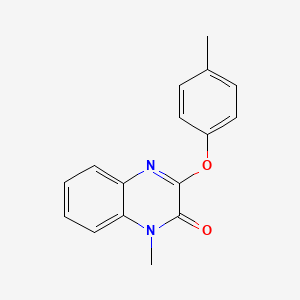

1-methyl-3-(4-methylphenoxy)-2(1H)-quinoxalinone

Description

1-Methyl-3-(4-methylphenoxy)-2(1H)-quinoxalinone is a nitrogen-containing heterocyclic compound characterized by a quinoxalinone core substituted with a methyl group at the N1 position and a 4-methylphenoxy group at the C3 position. Quinoxalinones are of significant interest in medicinal and synthetic chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.

Properties

IUPAC Name |

1-methyl-3-(4-methylphenoxy)quinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-11-7-9-12(10-8-11)20-15-16(19)18(2)14-6-4-3-5-13(14)17-15/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZEJMBBUBXMYFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N(C2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-methyl-3-(4-methylphenoxy)-2(1H)-quinoxalinone typically involves the following steps:

Formation of the Quinoxalinone Core: The quinoxalinone core can be synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as 1,2-diketone.

Substitution Reactions: The introduction of the methyl group and the 4-methylphenoxy group can be achieved through nucleophilic substitution reactions. For instance, the methyl group can be introduced using methyl iodide in the presence of a base, while the 4-methylphenoxy group can be introduced using 4-methylphenol and a suitable activating agent.

Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

1-Methyl-3-(4-methylphenoxy)-2(1H)-quinoxalinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxalinone derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced with other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity

Research has indicated that quinoxaline derivatives exhibit significant antitumor properties. Specifically, 1-methyl-3-(4-methylphenoxy)-2(1H)-quinoxalinone has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Case Study:

A study published in Journal of Medicinal Chemistry highlighted the synthesis of several quinoxaline derivatives, including 1-methyl-3-(4-methylphenoxy)-2(1H)-quinoxalinone, which showed promising results against breast cancer cells. The compound's mechanism was attributed to the induction of oxidative stress leading to cell death.

2. Antimicrobial Properties

Another significant application is in the field of antimicrobial research. Compounds with a quinoxaline backbone have shown activity against various bacterial strains. Preliminary studies suggest that 1-methyl-3-(4-methylphenoxy)-2(1H)-quinoxalinone may possess antibacterial properties, making it a candidate for further exploration as an antimicrobial agent.

Case Study:

In a comparative study on quinoxaline derivatives published in Antimicrobial Agents and Chemotherapy, researchers found that certain modifications to the quinoxaline structure enhanced antibacterial activity against Gram-positive bacteria. The results indicated that 1-methyl-3-(4-methylphenoxy)-2(1H)-quinoxalinone could be part of a new class of antibiotics.

Material Science Applications

1. Organic Electronics

The unique electronic properties of 1-methyl-3-(4-methylphenoxy)-2(1H)-quinoxalinone make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as an electron transport material has been explored in various studies.

Research Findings:

A study published in Advanced Functional Materials examined the incorporation of this compound into OLED devices. The results demonstrated improved efficiency and stability compared to traditional materials, indicating its potential for commercial applications in display technologies.

Research Tool Applications

1. Fluorescent Probes

The compound has also been investigated as a fluorescent probe for biological imaging. Its photophysical properties allow it to be used in live-cell imaging applications, providing insights into cellular processes.

Case Study:

Research published in Chemical Communications explored the use of 1-methyl-3-(4-methylphenoxy)-2(1H)-quinoxalinone as a fluorescent marker for tracking cellular events. The study reported high sensitivity and specificity, making it a valuable tool for researchers studying cellular dynamics.

Summary Table of Applications

| Application Area | Specific Use Case | Reference Source |

|---|---|---|

| Medicinal Chemistry | Antitumor activity | Journal of Medicinal Chemistry |

| Antimicrobial properties | Antimicrobial Agents and Chemotherapy | |

| Material Science | Organic electronics (OLEDs, OPVs) | Advanced Functional Materials |

| Research Tools | Fluorescent probes for biological imaging | Chemical Communications |

Mechanism of Action

The mechanism of action of 1-methyl-3-(4-methylphenoxy)-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Nitro (C7) and chloro (C6) substituents enhance electrophilicity, facilitating nucleophilic aromatic substitution reactions .

- Electron-Donating Groups (EDGs): Methoxy and methylphenoxy groups improve solubility and modulate metabolic stability .

- Steric Effects : Bulky substituents like isopropyl at C3 reduce reactivity in crowded environments .

Physicochemical Properties

Table 3 compares melting points, solubility, and spectroscopic

Biological Activity

1-Methyl-3-(4-methylphenoxy)-2(1H)-quinoxalinone is a quinoxalinone derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential antimicrobial, antiviral, and anticancer properties, making it a significant subject of research in medicinal chemistry and pharmacology.

The compound's structure features a quinoxalinone core with a methyl and a phenoxy substituent, which are crucial for its biological activity. The presence of the phenoxy group enhances its lipophilicity, potentially aiding in membrane permeability and interaction with biological targets.

The biological activity of 1-methyl-3-(4-methylphenoxy)-2(1H)-quinoxalinone is attributed to several mechanisms:

- Antimicrobial Activity : The compound disrupts bacterial cell membranes and inhibits key metabolic enzymes, leading to cell death.

- Anticancer Activity : It induces apoptosis in cancer cells by targeting specific signaling pathways and inhibiting tubulin polymerization, which is essential for mitosis. Additionally, it may inhibit protein kinases involved in cancer progression.

Antimicrobial Activity

In vitro studies have shown that 1-methyl-3-(4-methylphenoxy)-2(1H)-quinoxalinone possesses significant antimicrobial properties. The compound was tested against various bacterial strains, demonstrating effective inhibition of growth.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| S. aureus | 18 | 25 |

| P. aeruginosa | 12 | 100 |

Anticancer Activity

The cytotoxic effects of the compound were evaluated using MTT assays on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent response.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induces apoptosis via mitochondrial pathway |

| HeLa | 20 | Inhibits tubulin polymerization |

Structure-Activity Relationship (SAR)

The biological activity of 1-methyl-3-(4-methylphenoxy)-2(1H)-quinoxalinone can be influenced by its structural modifications. SAR studies indicate that variations in the phenoxy group or additional substitutions on the quinoxalinone core can enhance or diminish its efficacy.

Comparative Analysis with Similar Compounds

| Compound | Activity Profile |

|---|---|

| 2-Methylquinoxalinone | Lacks phenoxy group; lower antimicrobial activity |

| 3-Phenoxyquinoxalinone | Similar structure but different substitution pattern; varied reactivity |

| 4-Methylquinoxalinone | Similar core structure; different biological properties |

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Colorectal Cancer Study : In a recent study, derivatives of quinoxalinones were tested for their ability to inhibit COX-2 and LDHA enzymes, which are overexpressed in colorectal cancer. The results showed that compounds similar to 1-methyl-3-(4-methylphenoxy)-2(1H)-quinoxalinone exhibited significant inhibition rates, suggesting a potential role in cancer therapy .

- Antibacterial Efficacy : A study evaluated various quinoxaline derivatives against resistant bacterial strains. The findings indicated that compounds with similar structures to our target compound displayed promising antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

Q & A

Q. What are the standard synthetic routes for 1-methyl-3-(4-methylphenoxy)-2(1H)-quinoxalinone?

The compound is typically synthesized via condensation of substituted o-phenylenediamine derivatives with glyoxylic acid or its equivalents. For example, the Hong method involves refluxing o-phenylenediamine with glyoxilic acid in n-butanol, followed by recrystallization from DMF-ethanol (yields ~78–82%) . Advanced protocols, such as chemo- and regioselective halogenation of quinoxaline-2,3-diones, enable the introduction of phenoxy groups at the C3 position. These methods often employ potassium carbonate and tetra-n-butylammonium bromide as catalysts in DMF .

Q. How is structural characterization performed for quinoxalinone derivatives?

Key techniques include:

- 1H NMR : Peaks for aromatic protons (δ 6.8–8.5 ppm) and methyl/phenoxy substituents (δ 2.3–3.5 ppm) confirm substitution patterns .

- IR spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) validate the quinoxalinone core .

- X-ray crystallography : Resolves dihedral angles between the quinoxaline core and substituents (e.g., 19.3°–30.4° for phenyl groups) .

Q. What behavioral models assess the neuropharmacological effects of quinoxalinones?

- Elevated Plus Maze (EPM) : Measures anxiolytic activity by comparing time spent in open vs. closed arms. Chronic administration of 6-nitro-2(1H)-quinoxalinone (30 mg/kg) showed efficacy comparable to diazepam (1 mg/kg) in Wistar rats .

- Forced Swim Test (FST) : Evaluates antidepressant effects via immobility time reduction. 2(1H)-Quinoxalinone (Qu) significantly reduced depressive-like responses without affecting locomotor activity .

Advanced Research Questions

Q. How do substituents influence pharmacological activity?

Electron-withdrawing groups (e.g., NO₂ at C6) enhance anxiolytic and antidepressant effects by modulating AMPA receptor antagonism, while electron-donating groups (e.g., methylphenoxy) may improve blood-brain barrier permeability . Substituent positioning also affects selectivity: C3-phenoxy chains with bromine or fluorine enhance aldose reductase inhibition (IC₅₀: 11.4–74.8 nM) .

Q. What computational methods predict regioselectivity in quinoxalinone functionalization?

- DFT calculations : Optimize transition states for site-selective reactions (e.g., C7 nitration using tert-butyl nitrite in CH₃CN, 40% yield) .

- Molecular docking : Identifies binding interactions with targets like aldose reductase. Ether spacers in C3-phenoxy chains form hydrogen bonds with catalytic residues (Tyr48, His110) .

Q. How can contradictory data on substituent effects be resolved?

For example, while 6-nitro-2(1H)-quinoxalinone (NQu) shows dual anxiolytic/antidepressant effects, 2(1H)-quinoxalinone (Qu) lacks anxiolytic activity. This discrepancy arises from differential AMPA receptor modulation and pharmacokinetic profiles. Systematic SAR studies with controlled variables (dose, administration duration) are critical .

Q. What strategies optimize synthetic yields and purity?

- Solvent selection : n-Butanol improves condensation efficiency vs. methanol .

- Catalysts : Tetra-n-butylammonium bromide accelerates alkylation reactions (85% yield for benzyl derivatives) .

- Purification : Recrystallization from DMF-ethanol removes unreacted intermediates .

Methodological Considerations

Q. How to design dose-response studies for quinoxalinones?

- Acute vs. chronic dosing : Chronic NQu (30 mg/kg, 14 days) mimics clinical antidepressant regimens, while acute doses (10–50 mg/kg) screen initial efficacy .

- Control groups : Include vehicle (e.g., DMSO-saline), positive controls (e.g., clomipramine for FST), and toxicity assessments (e.g., locomotor activity in open-field tests) .

Q. What in vitro assays validate target engagement?

- Radioligand binding : Quantifies affinity for GABAₐ/AMPA receptors .

- Enzyme inhibition : Aldose reductase activity measured via NADPH consumption (λ = 340 nm) .

Data Analysis and Interpretation

Q. How to address variability in behavioral test outcomes?

- Strain differences : Wistar rats show higher baseline anxiety than Sprague-Dawleys; standardize animal sources .

- Circadian timing : Conduct tests between 10:00–16:00 to minimize diurnal effects .

- Blinding : Use independent observers for scoring EPM/FST to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.